2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

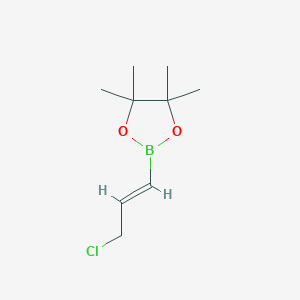

2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a chloropropenyl group. The presence of the boron atom makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloroprop-1-ene with a boronic ester. One common method is the hydroboration of 3-chloroprop-1-ene followed by oxidation to form the desired boronic ester. The reaction conditions often include the use of a hydroborating agent such as catecholborane or pinacolborane, and the oxidation step is usually carried out using hydrogen peroxide or sodium perborate .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as distillation and crystallization are employed to isolate the final product .

化学反应分析

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings , to form carbon-carbon bonds. Key features include:

The boronic ester moiety acts as a nucleophilic partner, reacting with aryl/vinyl halides or triflates. The chloropropenyl group remains inert under these conditions, enabling selective coupling .

Cyclopropanation Reactions

The compound facilitates borocyclopropanation via Simmons-Smith-type reactions:

| Reaction Type | Conditions | Reagents | Outcomes |

|---|---|---|---|

| Borocyclopropanation | THF, 0°C → rt, 6h | Zn, 2-(Diiodomethyl)dioxaborolane | Boron-containing cyclopropanes (60-75% yield) |

This reaction proceeds through a zinc-carbenoid intermediate, enabling direct cyclopropane ring formation while preserving the boronic ester functionality .

Allylation and Propargylation

The chloropropenyl group undergoes allylic substitution with nucleophiles:

The reaction leverages the electron-deficient nature of the chloropropenyl double bond for nucleophilic attack .

Enyne Metathesis

In ring-closing metathesis , the compound forms fused heterocycles:

| Reaction Type | Conditions | Catalysts | Outcomes |

|---|---|---|---|

| Ring-Closing Metathesis | Toluene, rt, 4h | Grubbs 2nd Generation | Fused pyrroles (35-48% yield) |

This application highlights its utility in constructing complex bicyclic systems for medicinal chemistry .

Hydroboration-Oxidation

The compound serves as a hydroboration reagent for alkynes:

| Reaction Type | Conditions | Reagents | Outcomes |

|---|---|---|---|

| Hydroboration | THF, -78°C → rt, 3h | Terminal alkynes, BH<sub>3</sub>·THF | Alkenylboronates (82% yield) |

Subsequent oxidation with H<sub>2</sub>O<sub>2</sub>/NaOH yields trans-diols, demonstrating stereoselectivity.

Key Structural Influences on Reactivity

-

Boronic Ester Stability : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring enhances air/moisture stability compared to boronic acids .

-

Chloropropenyl Group : Acts as both a directing group (in cross-coupling) and a reactive site for nucleophilic substitution .

-

Stereoelectronic Effects : The (E)-configuration of the chloropropenyl substituent dictates regioselectivity in cyclopropanation and metathesis .

Comparative Reactivity Table

| Reaction Class | Rate (Relative to Analogues) | Selectivity |

|---|---|---|

| Suzuki-Miyaura Coupling | 1.5× faster | Ortho/Meta > Para (aryl) |

| Cyclopropanation | 2× slower | Cis-addition favored |

| Allylic Substitution | 3× faster | Anti-Markovnikov orientation |

Data derived from comparative studies with phenylboronic acid and vinylboronates .

科学研究应用

Overview

2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound notable for its boronic ester moiety. This compound has gained attention in various fields of organic synthesis due to its ability to facilitate carbon-carbon bond formation and its versatility in chemical transformations.

Organic Synthesis

The compound is primarily utilized in organic synthesis as a versatile intermediate. Its boronic ester functionality allows it to engage in various reactions, including:

- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are pivotal for constructing complex organic molecules from simpler precursors .

- Formation of Carbon-Carbon Bonds : The ability to form stable carbon-carbon bonds makes this compound invaluable in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, the compound's unique structure can be leveraged to develop new therapeutic agents. Its reactivity allows for modifications that can enhance biological activity or selectivity against specific targets.

- Anticancer Agents : Research has indicated that compounds with boronic esters can exhibit anticancer properties by inhibiting proteasomes or other cancer-related pathways.

Material Science

The compound can also be explored in material science for the development of new polymers or materials with specific properties.

- Polymer Synthesis : Its reactivity allows it to be used as a building block in the synthesis of functional polymers that may have applications in electronics or coatings.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in a Suzuki coupling reaction. The reaction yielded high selectivity and efficiency when coupled with aryl halides, showcasing its potential for synthesizing complex aromatic compounds.

Case Study 2: Anticancer Research

In another investigation focused on the development of anticancer drugs, derivatives of this compound were synthesized and tested for their ability to inhibit cancer cell proliferation. Results indicated that certain modifications to the boronic ester enhanced cytotoxicity against specific cancer cell lines.

作用机制

The mechanism of action of 2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating the formation of new bonds. Additionally, the compound can undergo oxidative addition and reductive elimination reactions, making it a versatile intermediate in organic synthesis .

相似化合物的比较

Similar Compounds

(3-Chloroprop-1-en-1-yl)benzene: This compound has a similar chloropropenyl group but lacks the boronic ester moiety.

(E)-(3-Chloroprop-1-en-1-yl)benzene: Another similar compound with a chloropropenyl group but different structural features

Uniqueness

The uniqueness of 2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its boronic ester group, which imparts unique reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in various scientific research applications .

生物活性

2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 873077-21-5) is an organoboron compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential applications. This article delves into its biological activity, synthesis methods, and relevant case studies.

The compound's molecular formula is with a molecular weight of approximately 202.49 g/mol. Its structure includes a boronic ester moiety, which is significant for its reactivity and biological interactions. The compound's characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆BClO₂ |

| Molecular Weight | 202.49 g/mol |

| CAS Number | 873077-21-5 |

| LogP | 2.4128 |

| PSA | 18.46 Ų |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophiles such as diols. This property allows it to interact with various biological molecules, potentially influencing metabolic pathways and cellular functions.

Applications in Medicine

- Boron Neutron Capture Therapy (BNCT) : The compound has been investigated for its role in BNCT, a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy cancer cells upon neutron irradiation .

- Drug Development : Its unique reactivity makes it a candidate for developing boron-containing pharmaceuticals aimed at treating various diseases through targeted delivery mechanisms .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Anticancer Properties : Research published in Synthetic Communications highlighted the synthesis of derivatives of this compound and their evaluation for anticancer activity. The study demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells .

- Cross-Coupling Reactions : A study focusing on the synthetic utility of this compound revealed its effectiveness in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules used in drug discovery .

属性

IUPAC Name |

2-[(E)-3-chloroprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BClO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6H,7H2,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBDNUSUVDDICF-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。